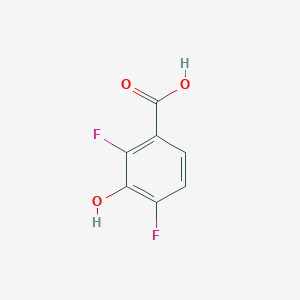

2,4-Difluoro-3-hydroxybenzoic acid

Descripción

Significance and Research Context of Fluorinated Benzoic Acid Derivatives

Fluorinated benzoic acid derivatives represent a significant class of compounds in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. lookchem.com The strategic introduction of fluorine atoms into the benzoic acid scaffold can dramatically alter the molecule's physicochemical and biological properties. lookchem.com Fluorine's unique characteristics, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, are responsible for these modifications.

In the context of medicinal chemistry, fluorination can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. lookchem.com Altering these properties is a key strategy in drug design to enhance efficacy and pharmacokinetic profiles. For instance, the presence of fluorine can block metabolic pathways, leading to a longer biological half-life, or alter the acidity (pKa) of the carboxylic acid group, which can affect how the molecule interacts with receptors or enzymes. lookchem.comresearchgate.net Consequently, fluorinated benzoic acids and their analogues are frequently used as building blocks or intermediates in the synthesis of more complex, biologically active molecules. lookchem.comglobalscientificjournal.com Research into these derivatives continues to be an active area, aiming to develop novel therapeutic agents with improved activities. researchgate.netglobalscientificjournal.com

Historical Perspective of 2,4-Difluoro-3-hydroxybenzoic Acid in Chemical Synthesis and Biological Applications

This compound is a specialized fluorinated benzoic acid derivative that has gained recognition primarily as a crucial intermediate in organic synthesis. biosynth.comgoogle.com Its main application lies in its role as a starting material for the preparation of novel antibacterial medicines. google.com Notably, it is a key intermediate in the synthesis of Garenoxacin, a quinolone antibiotic. google.com The development of efficient synthetic routes to this compound has been a focus of research to support the production of these important pharmaceuticals. google.com

One documented synthetic pathway to produce this compound begins with 3,4,5-trifluoronitrobenzene as the raw material. google.com This multi-step process involves a sequence of chemical transformations to construct the target molecule. The general scheme is outlined below:

| Step | Reaction Type | Reactants | Product |

| 1 | Methoxylation | 3,4,5-trifluoronitrobenzene, Sodium methylate | 2,6-difluoro-4-Nitroanisole (B1349410) |

| 2 | Reduction | 2,6-difluoro-4-Nitroanisole, Reduced iron powder | 3,5-difluoro-4-anisidine |

| 3 | Bromination | 3,5-difluoro-4-anisidine, Brominating agent (e.g., NBS) | 2,6-difluoro-3-bromoanisole |

| 4 | Deamination | 2,6-difluoro-3-bromoanisole | Intermediate product |

| 5 | Cyanation | Intermediate from Step 4, Cuprous cyanide | Intermediate nitrile product |

| 6 | Hydrolysis | Intermediate nitrile from Step 5, Hydrobromic acid | This compound |

This synthetic route is valued for its use of readily available and inexpensive raw materials under relatively mild and safe conditions. google.com The process highlights the compound's role as a specifically designed building block, where the fluorine and hydroxyl groups are precisely positioned for subsequent reactions in the synthesis of larger, more complex pharmaceutical agents. google.com While it is known as a precursor to biologically active molecules, the historical focus in academic literature has been on its synthesis rather than its own inherent biological properties. biosynth.comgoogle.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-difluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDXPNZXVSSJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475762 | |

| Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91659-08-4 | |

| Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Difluoro 3 Hydroxybenzoic Acid

Contemporary Synthetic Routes to 2,4-Difluoro-3-hydroxybenzoic Acid

Modern synthetic strategies for this compound are diverse, often involving multi-step processes that begin with readily available substituted benzene (B151609) raw materials. These routes are designed to be efficient and scalable, providing the target molecule under controlled and safe conditions. google.com

The construction of the this compound scaffold is typically achieved through sequential functional group transformations on a substituted benzene ring. The choice of the starting precursor is critical and dictates the subsequent synthetic sequence.

A well-established sequence involving nitration, esterification, reduction, diazotization, and hydrolysis is a practical approach for introducing hydroxyl groups onto fluorinated benzoic acid frameworks. While this exact sequence for the synthesis of this compound is not extensively detailed, a highly analogous protocol is employed for the preparation of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid. researchgate.netsemanticscholar.org This strategy highlights a versatile methodology for synthesizing substituted hydroxybenzoic acids.

The process commences with the nitration of the benzene ring, which can be challenging due to the electron-withdrawing nature of the fluorine and carboxylic acid groups, often requiring elevated temperatures. semanticscholar.org The resulting nitro-substituted compound undergoes esterification, followed by the reduction of the nitro group to an amine, typically via catalytic hydrogenation with Pd/C, which proceeds in excellent yield. semanticscholar.org The final hydroxyl group is introduced through a diazotization of the amine, followed by hydrolysis. semanticscholar.orgresearchgate.net The optimization of the diazotization step, particularly the reaction temperature and the equivalents of reagents like sodium nitrite, is crucial for achieving a high yield. semanticscholar.org This multi-step process avoids the use of hazardous organolithium reagents and low-temperature conditions. semanticscholar.org

Table 1: Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid

| Step | Reaction | Reagents and Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | Concentrated HNO₃ | - |

| 2 | Esterification | - | 86% |

| 3 | Reduction | Pd/C, H₂ | 97% |

| 4 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄, 0°C | 90% |

This table summarizes the synthesis for the analogous compound 3-chloro-2,4-difluoro-5-hydroxybenzoic acid as described in the literature. semanticscholar.org

A patented method describes the synthesis of this compound starting from the inexpensive and readily available 3,4,5-Trifluoronitrobenzene. google.com This multi-step process is outlined as one of the most ideal novel methods for preparing this important intermediate under mild and safe conditions. google.com

The synthetic pathway involves the following sequence of reactions:

Methoxylation: 3,4,5-Trifluoronitrobenzene is reacted with sodium methoxide (B1231860) in methanol (B129727) to produce 2,6-difluoro-4-nitroanisole (B1349410). google.com

Reduction: The nitro group of 2,6-difluoro-4-nitroanisole is reduced using iron powder with ammonium (B1175870) chloride or acetate (B1210297) as a catalyst to yield 3,5-difluoro-4-anisidine. google.com

Bromination: The resulting aniline (B41778) derivative is brominated using N-bromosuccinimide (NBS) in an aprotic polar solvent like DMF to give 3,5-difluoro-2-bromo-4-anisidine. google.com

Deamination: The amino group is removed via a deamination reaction, for instance, using the phosphorous acid method, to form 3-bromo-2,6-difluoroanisole. google.com

Cyanation: The bromo-substituent is replaced with a cyano group through a reaction with cuprous cyanide (CuCN) in an aprotic polar solvent. This step yields 2,4-difluoro-3-anisole nitrile. google.com

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid and the demethylation of the methoxy (B1213986) group to a hydroxyl group. This is typically achieved by heating in hydrobromic acid solution to afford the target product, this compound. google.com

The introduction of the carboxyl group via a cyanation-hydrolysis sequence is a key transformation in the synthesis starting from 3,4,5-Trifluoronitrobenzene. google.com

The cyanation step is performed on 3-bromo-2,6-difluoroanisole using cuprous cyanide (CuCN). google.com The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at temperatures ranging from 80 to 150 °C for 2 to 5 hours. google.com The molar ratio of the bromo-compound to cuprous cyanide is generally between 1:1.1 and 1:2.0. google.com This reaction yields 2,4-difluoro-3-anisole nitrile. google.com

The subsequent hydrolysis of 2,4-difluoro-3-anisole nitrile accomplishes two transformations in one pot: the conversion of the nitrile group to a carboxylic acid and the cleavage of the methyl ether to a hydroxyl group. google.com This is achieved by heating the nitrile in hydrobromic acid solution at temperatures between 90 and 140 °C. google.com

Table 2: Key Reaction Conditions for Cyanation and Hydrolysis

| Reaction | Substrate | Reagent | Solvent | Temperature |

|---|---|---|---|---|

| Cyanation | 3-bromo-2,6-difluoroanisole | CuCN | DMF | 80-150 °C |

Data derived from patent CN101020628A. google.com

Detailed methods for the direct regioselective hydroxylation of a difluorobenzoic acid or the regioselective carboxylation of a difluorophenol to directly yield this compound are not extensively described in the reviewed literature. The synthesis of hydroxylated benzoic acids often relies on building the molecule through a series of functional group interconversions on a pre-functionalized benzene ring, as outlined in the sections above. google.comsemanticscholar.org General methods like the Kolbe-Schmitt reaction for the carboxylation of phenols exist, but their specific application and regioselectivity for highly substituted substrates like difluorophenols to produce the desired isomer would require dedicated investigation. youtube.com Similarly, direct hydroxylation of a fluorinated benzoic acid at a specific position is a challenging transformation that is not commonly reported.

Spectroscopic and Structural Elucidation of 2,4 Difluoro 3 Hydroxybenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F) atomic environments within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum would provide information on the number of chemically distinct protons, their electronic environment, and their proximity to other active nuclei. For 2,4-Difluoro-3-hydroxybenzoic acid, one would expect to observe signals for the two aromatic protons and the protons of the hydroxyl and carboxylic acid groups. The coupling of these aromatic protons to the neighboring fluorine atoms would result in complex splitting patterns, providing crucial information for their assignment. However, specific experimental chemical shift and coupling constant data for this compound are not available in the surveyed literature.

¹³C NMR Spectral Analysis

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the seven carbons of the benzoic acid core. The chemical shifts of the carbons would be significantly influenced by the attached fluorine, oxygen, and carboxyl groups. The carbon signals would also exhibit splitting due to coupling with the directly attached fluorine atoms (¹JCF) and, to a lesser extent, with fluorine atoms further away (nJCF). The absence of experimental ¹³C NMR data prevents a detailed analysis and the creation of a data table for this compound.

¹⁹F NMR Spectroscopic Investigations

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For this compound, two distinct signals would be expected, one for each of the non-equivalent fluorine atoms at the C-2 and C-4 positions. The chemical shifts and the coupling between these two fluorine nuclei would be characteristic and would confirm their relative positions on the aromatic ring. Unfortunately, no experimental ¹⁹F NMR data could be located for this specific molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, the C=O stretch of the carboxyl group, C-F stretching vibrations, and various aromatic C-H and C=C stretching and bending modes. While general frequency ranges for these groups are known, a specific experimental spectrum and a corresponding table of vibrational frequencies for this compound are not documented in the available resources.

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also be expected to show bands for the aromatic ring vibrations and the C-F bonds. It is particularly useful for observing non-polar bonds that may be weak in the IR spectrum. As with the other techniques, no experimental FT-Raman data has been found for this compound.

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. researchgate.net When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the analysis of molecules with minimal fragmentation. ESI generates gas-phase ions from a liquid solution, making it suitable for polar compounds like hydroxybenzoic acids. uni.lu The high resolving power of HRMS enables the measurement of mass with very high accuracy, typically to several decimal places, which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net

For this compound (C₇H₄F₂O₃), with a monoisotopic mass of 174.01285 Da, HRMS can confirm its identity by detecting the exact mass of its molecular ion or common adducts. uni.lu Predicted m/z values for various adducts of the compound are calculated to aid in its identification in a complex matrix. uni.lu

Predicted HRMS Data for this compound Adducts

This table displays the predicted mass-to-charge ratios (m/z) for various adducts of this compound, as calculated using advanced algorithms. These values are critical for accurate identification via high-resolution mass spectrometry.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₅F₂O₃]⁺ | 175.02013 |

| [M+Na]⁺ | [C₇H₄F₂NaO₃]⁺ | 197.00207 |

| [M-H]⁻ | [C₇H₃F₂O₃]⁻ | 173.00557 |

| [M+NH₄]⁺ | [C₇H₈F₂NO₃]⁺ | 192.04667 |

| [M+K]⁺ | [C₇H₄F₂KO₃]⁺ | 212.97601 |

| [M]⁺ | [C₇H₄F₂O₃]⁺ | 174.01230 |

Data sourced from PubChemLite. uni.lu

Time-of-Flight Mass Spectrometry (TOF-MS) is a method in which an ion's mass-to-charge ratio is determined by measuring the time it takes for the ion to travel a known distance. uni.lu Ions are accelerated by an electric field, giving them all the same kinetic energy. uni.lu Consequently, lighter ions travel faster and reach the detector sooner than heavier ions of the same charge. uni.lu This technique is well-regarded for its high mass accuracy, rapid data acquisition, and broad mass range. When combined with Electrospray (ES) ionization, it is highly effective for analyzing polar and thermally labile molecules. The accurate mass measurements provided by TOF-MS are crucial for confirming the elemental composition of derivatives of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The structure of this compound contains a benzene (B151609) ring, which acts as a chromophore, and hydroxyl (-OH), carboxyl (-COOH), and fluorine (-F) substituents, which act as auxochromes. These features give rise to characteristic electronic transitions, primarily π → π* and n → π* transitions. researchgate.netnist.gov

The π → π* transitions, typically of high intensity, originate from the aromatic system. The n → π* transitions, which are generally less intense, involve the promotion of non-bonding electrons from the oxygen atoms of the hydroxyl and carboxyl groups to anti-bonding π* orbitals. researchgate.net While specific experimental UV-Vis data for this compound is not available, the spectrum of the structurally related compound 2,4-Dihydroxybenzoic acid shows absorption maxima at 208 nm, 258 nm, and 296 nm in an acidic mobile phase. sielc.com This suggests that this compound would be expected to absorb in similar regions of the UV spectrum.

Illustrative UV-Vis Absorption Maxima for a Related Compound

The following table shows the experimental absorption maxima for 2,4-Dihydroxybenzoic acid, providing an example of the typical UV absorption regions for this class of compounds.

| Compound | Absorption Maxima (λmax) |

| 2,4-Dihydroxybenzoic Acid | 208 nm, 258 nm, 296 nm |

Data sourced from SIELC Technologies. sielc.com

X-ray Crystallography and Single Crystal Diffraction Analysis for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound is not publicly documented, a detailed analysis of its isomer, 3,4-Difluoro-2-hydroxybenzoic acid (C₇H₄F₂O₃), provides significant insight into the types of structural features that can be expected. nih.gov The study reveals that the molecule is planar and its crystal packing is governed by a network of hydrogen bonds and π-π stacking interactions. nih.gov

Crystallographic Data for the Isomer 3,4-Difluoro-2-hydroxybenzoic Acid

This table summarizes the crystal data and structure refinement details for 3,4-Difluoro-2-hydroxybenzoic acid, a structural isomer of the title compound.

| Parameter | Value |

| Empirical Formula | C₇H₄F₂O₃ |

| Formula Weight | 174.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4252 (8) |

| b (Å) | 6.8145 (5) |

| c (Å) | 11.0391 (8) |

| β (°) | 106.257 (5) |

| Volume (ų) | 680.67 (9) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E. nih.gov

In the crystal structure of the isomer 3,4-Difluoro-2-hydroxybenzoic acid, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov An intramolecular O—H···O hydrogen bond exists between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. nih.gov Furthermore, intermolecular O—H···O hydrogen bonds link pairs of molecules into inversion dimers, creating a characteristic R²₂(8) ring motif. nih.gov These dimers are further connected by weaker C—H···O and C—H···F hydrogen bonds, forming sheets within the crystal lattice. nih.gov This extensive hydrogen-bonding network is a primary contributor to the stability of the crystal structure.

Hydrogen-Bond Geometry for the Isomer 3,4-Difluoro-2-hydroxybenzoic Acid (Å, °)

This table details the specific parameters of the hydrogen bonds identified in the crystal structure of the isomer 3,4-Difluoro-2-hydroxybenzoic acid.

| D—H···A | D—H | H···A | D···A | D—H···A |

| O3—H3A···O1 | 0.82 | 1.92 | 2.6231 (14) | 144 |

| O2—H2···O1ⁱ | 0.82 | 1.85 | 2.6679 (14) | 175 |

| C3—H3···O3ⁱⁱ | 0.93 | 2.60 | 3.5269 (16) | 177 |

| C4—H4···F2ⁱⁱ | 0.93 | 2.53 | 3.2047 (16) | 129 |

*Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y+1, z. Data sourced from Acta Crystallographica Section E. nih.gov *

Computational Chemistry and Theoretical Studies on 2,4 Difluoro 3 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can accurately predict molecular geometries, electronic structures, and other key physicochemical characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is extensively used to determine the optimized geometry and electronic properties of molecules like 2,4-Difluoro-3-hydroxybenzoic acid.

DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision. For this compound, the optimized structure would reveal the planarity of the benzene (B151609) ring and the orientation of the carboxyl and hydroxyl groups. The presence of intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid moiety is a key feature that can be elucidated by these calculations.

Electronic structure analysis through DFT provides valuable information about the distribution of electrons within the molecule. Properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) maps can be generated. The MEP map, in particular, is useful for identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting intermolecular interactions.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-F | ~1.35 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| C-C (carboxyl) | ~1.49 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O-H (carboxyl) | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| F-C-C | ~118-122° | |

| HO-C-C | ~119-121° | |

| Dihedral Angle | O=C-O-H (carboxyl) | ~0° or ~180° |

Note: These are typical values and can vary slightly depending on the specific DFT functional and basis set used.

Møller-Plesset Perturbation Theory (MP2) for Structural Properties

Møller-Plesset perturbation theory (MP2) is a more computationally intensive method that accounts for electron correlation to a higher degree than standard DFT functionals. It is often used to refine the structural properties obtained from DFT calculations and to provide benchmark data. For this compound, MP2 calculations would offer a more accurate description of the non-covalent interactions, such as intramolecular hydrogen bonds and potential van der Waals forces, which influence the molecule's conformation and stability. Comparing MP2 and DFT results helps in validating the chosen computational methodology.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. beilstein-journals.org These methods are crucial in the field of drug discovery and design. google.comreddit.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. epa.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. For this compound, docking studies could identify key interactions, such as hydrogen bonds with amino acid residues, and provide an estimate of the binding energy. google.com

Following docking, molecular dynamics simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. beilstein-journals.org MD simulations provide a detailed picture of the conformational changes in both the ligand and the receptor upon binding, as well as the role of solvent molecules. epa.gov This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

Prediction of Regioselectivity in Chemical Reactions

Computational methods can predict the most likely sites for chemical reactions on a molecule, a property known as regioselectivity. For aromatic compounds like this compound, predicting the site of electrophilic or nucleophilic attack is crucial for synthetic applications.

By analyzing the electronic structure calculated with DFT, one can determine the local reactivity descriptors. For instance, the distribution of atomic charges can indicate which atoms are more susceptible to attack. Fukui functions, derived from conceptual DFT, are particularly useful for identifying the most reactive sites for electrophilic, nucleophilic, and radical attacks. The synthesis of derivatives of this compound, as mentioned in patent literature, relies on controlling such regioselective reactions. google.com

Conformational Analysis

This compound possesses conformational flexibility due to the rotation around the single bonds connecting the hydroxyl and carboxylic acid groups to the benzene ring. A thorough conformational analysis is essential to identify the most stable conformers and to understand their relative populations at a given temperature.

Computational methods can systematically explore the potential energy surface of the molecule by rotating the relevant dihedral angles. For each resulting conformer, the energy can be calculated to determine its stability. The most stable conformers of this compound are likely to be stabilized by an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups. A study on the related 2-fluoro-4-hydroxy benzoic acid has demonstrated the utility of such computational analysis in identifying different conformers. mdpi.com

Table 2: Possible Conformers of this compound and Expected Relative Stabilities

| Conformer | Orientation of -OH | Orientation of -COOH | Expected Relative Energy (kcal/mol) |

| 1 | Toward -COOH | Planar, H-bonded to -OH | 0.0 (most stable) |

| 2 | Away from -COOH | Planar | Higher |

| 3 | Toward -COOH | Perpendicular | Higher |

| 4 | Away from -COOH | Perpendicular | Highest |

Note: Relative energies are estimations based on general principles of intramolecular interactions.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. sigmaaldrich.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the hydroxyl and carboxylic acid groups. The LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid group and the fluorine atoms. DFT calculations can provide precise energies of these orbitals and visualize their spatial distribution.

Table 3: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are illustrative and depend on the computational method and solvent model used.

Biomedical and Pharmaceutical Research Applications of 2,4 Difluoro 3 Hydroxybenzoic Acid

Role as a Pharmaceutical Intermediate

2,4-Difluoro-3-hydroxybenzoic acid has been identified as a crucial starting material and intermediate in the synthesis of several important classes of drugs. Its structural features are essential for constructing the core of complex active pharmaceutical ingredients.

Precursor in Fluoroquinolone Drug Synthesis, e.g., Garenoxacin

One of the most notable applications of this compound is its role as a key starting material in the preparation of novel fluoroquinolone antibacterial agents, such as Garenoxacin. google.com Fluoroquinolones are a class of broad-spectrum antibiotics that are highly effective against a variety of bacterial infections. The synthesis of Garenoxacin and similar compounds often involves a multi-step process where the difluoro-hydroxylated phenyl ring of the starting material becomes an integral part of the final quinolone structure. The presence of fluorine atoms in the quinolone ring is known to enhance the drug's antibacterial activity and pharmacokinetic properties. A patent for the preparation of this compound highlights its primary use as a starting raw material for the synthesis of the novel antibacterial medicine Garenoxacin. google.com

Development of Novel Anti-Retroviral Agents (HIV-1 Integrase Inhibitors)

The fight against the human immunodeficiency virus (HIV) has led to the development of various therapeutic agents that target different stages of the viral life cycle. One of the critical targets is the HIV-1 integrase (IN) enzyme, which is essential for the replication of the virus. brieflands.comnih.gov The discovery of inhibitors for this enzyme has been a major breakthrough in antiretroviral therapy. brieflands.com Research in this area has explored a wide range of chemical scaffolds capable of inhibiting the HIV-1 integrase.

Notably, dihydroxybenzoic acid derivatives have been investigated as potential HIV-1 integrase inhibitors. For instance, a study focused on designing and synthesizing 2,3-dihydroxybenzamide (B143552) derivatives that could disrupt the interaction between the HIV-1 integrase and a cellular cofactor, LEDGF/p75. nih.gov This approach represents a novel strategy for developing anti-HIV agents. nih.gov Although this particular study did not use the 2,4-difluoro-3-hydroxy isomer, the promising activity of the dihydroxybenzoic acid scaffold suggests that derivatives of this compound could also be explored for their potential as HIV-1 integrase inhibitors. The core structure provides a foundation for attaching various functional groups to optimize binding to the enzyme's active site.

Derivatives in Medicinal Chemistry and Biological Activity Studies

The core structure of this compound is not only useful as an intermediate but also serves as a template for creating novel derivatives with a range of biological activities. By modifying the carboxylic acid and hydroxyl groups, medicinal chemists can generate libraries of compounds for screening against various diseases.

Anti-inflammatory Agents

Inflammation is a complex biological response implicated in numerous diseases. The development of new anti-inflammatory agents is a continuous effort in medicinal chemistry. Various heterocyclic compounds, which can be synthesized from benzoic acid derivatives, have shown promise as anti-inflammatory agents. For example, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators in microglial cells. nih.gov Similarly, hydrazone derivatives are recognized for possessing significant anti-inflammatory properties. researchgate.net The synthesis of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid has been reported, indicating a viable synthetic route to novel compounds with potential therapeutic activities. mdpi.com These examples suggest that this compound is a promising starting point for the synthesis of novel anti-inflammatory drug candidates.

Anti-cancer Activity

The search for new and effective anti-cancer drugs is a cornerstone of biomedical research. Derivatives of hydroxybenzoic acids have been a subject of interest in this field. For instance, a comprehensive study on various plant-derived hydroxybenzoic acids investigated their cytotoxic activity against human breast cancer cell lines, MCF-7 and MDA-MB-231. nih.gov

More specifically, research into hydrazide-hydrazones of 2,4-dihydroxybenzoic acid, a close structural analogue of the title compound, has yielded promising results. mdpi.com A series of these derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines. One of the derivatives, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide, demonstrated particularly potent activity against the LN-229 glioblastoma cell line with a very low IC50 value of 0.77 µM. mdpi.com This highlights the potential of this class of compounds in cancer therapy. The table below summarizes the anti-cancer activity of selected 2,4-dihydroxybenzoic acid hydrazone derivatives.

Table 1: In Vitro Anticancer Activity of Selected 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (Renal) | 45.42 mdpi.com |

| N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | H1563 (Lung) | 65.67 mdpi.com |

| N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (Glioblastoma) | 130.17 mdpi.com |

| N'-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | H1563 (Lung) | 70.94 mdpi.com |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (Glioblastoma) | 0.77 mdpi.com |

IC50: The concentration of a substance that inhibits a biological process or response by 50%.

Antimicrobial Activity

While research on the direct antimicrobial properties of this compound is not extensively documented in publicly available literature, its primary significance in this field lies in its role as a key starting material for the synthesis of potent antibacterial agents. A notable example is its use in the preparation of Garenoxacin, a novel quinolone antibiotic. google.com Quinolone derivatives are known for their broad-spectrum antibacterial activity, and the incorporation of the 2,4-difluoro-3-hydroxybenzoyl moiety is crucial for the drug's efficacy.

Furthermore, the broader class of fluorinated benzoic acid derivatives has demonstrated antimicrobial potential. For instance, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid serves as a critical intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs, which are effective against both Gram-positive and Gram-negative bacteria. researchgate.net The development of these quinolonecarboxylic acid derivatives highlights the importance of fluorinated hydroxybenzoic acids in creating new antimicrobial agents with improved pharmacokinetic properties and activity against resistant bacterial strains. researchgate.net

Studies on other, more complex, benzoic acid derivatives further illustrate the potential of this chemical class. For example, hydrazone derivatives of 2-(3,4-Dichloro-benzoyl)-benzoic acid have been synthesized and evaluated for their antimicrobial efficacy against E. coli and B. subtilis. researchgate.net Among these, a derivative incorporating a 4-fluoro-benzylidene moiety demonstrated notable activity, suggesting that the presence of fluorine can be a favorable feature in the design of new antimicrobial compounds. researchgate.net

The antimicrobial activity of various hydroxybenzoic acids has been a subject of interest. A study focusing on several plant-derived hydroxybenzoic acids investigated their activity against a panel of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. nih.govnih.gov While this particular study did not include this compound, it provides a basis for understanding how substitutions on the benzoic acid ring influence antimicrobial effects. nih.govnih.gov

Antiviral Activity

The investigation into the antiviral potential of this compound has primarily focused on its derivatives. Although direct antiviral screening data for the parent compound is limited in published research, related structures have shown promising activity against various viruses.

One notable study reported on the anti-herpes simplex virus (HSV) activity of benzavir-2, a derivative of this compound. This compound, chemically named 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, demonstrated efficacy against both HSV-1 and HSV-2, including acyclovir-resistant strains. This finding underscores the potential of utilizing the difluoro-hydroxybenzoic acid scaffold for developing novel anti-herpetic agents.

Research into other benzoic acid derivatives has also revealed antiviral properties. A newly synthesized benzoic acid derivative, NC-5, was found to possess potent antiviral activity against influenza A virus, including oseltamivir-resistant strains. nih.gov NC-5 was shown to inhibit the virus's neuraminidase, a key enzyme for viral release from infected cells. nih.gov While structurally distinct from this compound, this research supports the broader concept of benzoic acid derivatives as a viable source for new antiviral drug candidates. nih.gov

Interestingly, a study on 4-hydroxybenzoic acid (4-HBA) found it to be inactive against HSV-2, contradicting an earlier report that had suggested it was the active antiviral component in a mixture derived from the oxidation of catechinic acid. mdpi.com This highlights the critical importance of specific substitution patterns on the benzoic acid ring for antiviral efficacy. The addition of fluorine atoms and other moieties, as seen in the case of benzavir-2, appears to be a crucial factor in conferring antiviral activity.

Enzyme Inhibition Studies (e.g., HIV-1 Integrase)

The structural characteristics of this compound, specifically the presence of a carboxylic acid and an adjacent hydroxyl group, suggest its potential as a metal-chelating pharmacophore. This feature is a hallmark of many enzyme inhibitors, including those targeting HIV-1 integrase. HIV-1 integrase is a critical enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome, and it contains a divalent metal ion (typically Mg²⁺) in its active site. nih.govnih.gov

Inhibitors of HIV-1 integrase often function by binding to this metal ion, thereby blocking the enzyme's activity. A common pharmacophore for this interaction is a diketo acid (DKA) functionality or its bioisosteres. nih.gov The ortho-hydroxy-carboxylic acid moiety of this compound can be considered a potential bioisostere of the DKA, capable of coordinating with the active site metal ion. Furthermore, the fluorinated phenyl ring can engage in favorable interactions with the enzyme's hydrophobic pockets. nih.gov

While direct studies of this compound as an HIV-1 integrase inhibitor are not prominent in the literature, research on other scaffolds supports this hypothesis. For example, 3-hydroxypyrimidine-2,4-diones have been validated as an HIV-1 integrase inhibitor scaffold. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that the 3-hydroxy-2,4-dione portion is essential for metal chelation, and an aromatic pendant is required for potent inhibition. nih.gov This principle can be extrapolated to derivatives of this compound, where the difluorophenyl ring serves as the aromatic component.

Beyond HIV-1 integrase, other benzoic acid derivatives have been studied as inhibitors of different enzymes. For instance, a study on the inhibition of α-amylase by various benzoic acid derivatives showed that the position and number of hydroxyl groups significantly influence the inhibitory activity. mdpi.com Specifically, a hydroxyl group at the 2-position was found to have a strong positive effect on the inhibitory capacity. mdpi.com This suggests that the 3-hydroxy group in this compound, being ortho to the carboxylic acid, could be a key feature for enzyme binding.

The following table summarizes the inhibitory effects of some benzoic acid derivatives on α-amylase, illustrating the importance of the substitution pattern.

| Compound | IC₅₀ (mM) |

|---|---|

| Benzoic acid | 42.53 ± 1.63 |

| 4-Hydroxybenzoic acid | 32.88 ± 1.25 |

| 2,4-Dihydroxybenzoic acid | 21.93 ± 1.13 |

| 3,4-Dihydroxybenzoic acid | 32.62 ± 0.99 |

| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 |

Data sourced from a study on the inhibition of α-amylase by benzoic acid and its derivatives. mdpi.com

Prodrug Design and Development

A significant application of this compound in pharmaceutical research is in the design and development of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active drug within the body through enzymatic or chemical reactions. This strategy is often employed to overcome issues such as poor solubility, low bioavailability, or undesirable taste. orientjchem.org

Fluorinated benzoic acids are particularly useful in this context. Research has shown that compounds like 3,4-difluoro-2-hydroxybenzoic acid, a regioisomer of the title compound, have been used to prepare potential prodrugs for specialized cancer therapies like antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT). nih.gov This indicates that the difluoro-hydroxybenzoic acid scaffold is considered a suitable moiety for creating prodrugs that can be selectively activated at a target site.

The carboxylic acid and hydroxyl groups on this compound are ideal handles for chemical modification in prodrug design. The carboxylic acid can be converted into an ester, which can mask the polarity of the acid group, thereby increasing the molecule's lipophilicity and its ability to cross cell membranes. orientjchem.org Once in the body, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid.

The following table outlines common functional groups used in prodrug design and the parent functionalities they are derived from.

| Prodrug Moiety | Parent Functional Group | Purpose |

|---|---|---|

| Ester | Carboxylic Acid, Hydroxyl | Increase lipophilicity, improve membrane permeability |

| Carbonate | Hydroxyl | More stable than esters, enzymatically cleaved |

| Carbamate | Amine, Hydroxyl | More stable than esters, enzymatically cleaved |

| Amide | Carboxylic Acid, Amine | Generally more stable, can target specific transporters |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies help in optimizing their properties for specific therapeutic targets.

The positioning of the hydroxyl and fluorine substituents on the benzoic acid ring is critical. In a study of benzoic acid derivatives as α-amylase inhibitors, it was found that a hydroxyl group at the 2-position significantly enhanced inhibitory activity compared to other positions. mdpi.com For instance, 2,4-dihydroxybenzoic acid was a more potent inhibitor than 4-hydroxybenzoic acid. mdpi.com This suggests that the 3-hydroxy group in this compound, being ortho to the carboxylic acid, is in a favorable position for interaction with enzyme active sites.

In another SAR study on a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase, the importance of the hydroxylated aromatic ring was highlighted. nih.gov The study demonstrated that modifications to this part of the molecule significantly impacted the potency and selectivity of the inhibitors. nih.gov This reinforces the idea that the substituted phenyl ring of this compound is a key determinant of the biological activity of its derivatives.

The role of fluorine in SAR is also multifaceted. The strong electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid and hydroxyl groups, which can in turn affect their binding to biological targets. Furthermore, fluorine substitution can block metabolic pathways, leading to improved pharmacokinetic profiles.

A review of SAR for benzoic acid derivatives with anti-sickling properties concluded that strong electron-donating groups on the benzene (B151609) ring and average lipophilicity were important for potent activity. iomcworld.com While fluorine is electron-withdrawing, this principle highlights the delicate electronic and lipophilic balance required for biological activity, which can be fine-tuned in derivatives of this compound.

The table below presents a hypothetical SAR summary for derivatives of this compound based on established medicinal chemistry principles.

| Structural Modification | Potential Impact on Activity | Rationale |

|---|---|---|

| Esterification of Carboxylic Acid | Decreased in vitro activity (prodrug) | Masks the key binding group; requires in vivo hydrolysis for activation. |

| Alkylation of Hydroxyl Group | Decreased activity | Removes a key hydrogen bond donor and potential metal-chelating group. |

| Amide Formation at Carboxylic Acid | Variable activity | Changes electronic and steric properties; may introduce new binding interactions. |

| Modification of the Phenyl Ring | Highly dependent on the target | Alters lipophilicity, electronic distribution, and steric fit within the binding site. |

Applications in Materials Science and Agrochemicals

Use in the Synthesis of Liquid Crystals

2,4-Difluoro-3-hydroxybenzoic acid and its isomers are valuable precursors in the field of materials science, particularly in the synthesis of advanced liquid crystals (LCs). The specific arrangement of the fluorine atoms and the hydroxyl and carboxylic acid groups on the benzene (B151609) ring allows for the creation of liquid crystal molecules with highly desirable characteristics. Fluorinated liquid crystals are critical for modern display technologies, such as those found in televisions and mobile phones.

The introduction of lateral fluorine atoms, as seen in difluoro-hydroxybenzoic acid derivatives, is a key strategy for engineering the physical properties of liquid crystal materials. Research into compounds like 2,3-difluoro-4-hydroxybenzoic acid, a close isomer of the subject compound, demonstrates that lateral fluoro-substituents help enhance the stability of certain liquid crystalline phases, specifically the tilted smectic phases. cambridge.org Furthermore, the strong electronegativity of fluorine atoms introduces a high lateral dipole moment to the molecule. This is instrumental in creating liquid crystals with negative dielectric anisotropy, a property required for display technologies that use vertical alignment (VA) mode. cambridge.orgnih.gov Materials with negative dielectric anisotropy orient themselves perpendicularly to an applied electric field.

In addition to influencing the dielectric properties, fluorine substitution also helps to reduce the viscosity of the final liquid crystal material. cambridge.org Lower viscosity allows for faster switching times in display devices, which is crucial for clear and fluid motion imaging. The para-positioning of the carboxylic acid and hydroxyl groups in similar building blocks like 2-fluoro-4-hydroxybenzoic acid is considered a preferred arrangement for creating the rod-like molecules (mesogens) that form liquid crystal phases. ossila.com The strategic placement of fluorine atoms can lead to the formation of additional, complex phases, such as an intercalated smectic phase, which can be exploited in advanced material design. ossila.com

Table 1: Influence of Fluorine Substitution on Liquid Crystal Properties

| Property | Effect of Lateral Fluorine Atoms | Rationale |

| Dielectric Anisotropy | Induces or enhances negative dielectric anisotropy | The high electronegativity of fluorine creates a strong dipole moment perpendicular to the molecule's long axis. cambridge.orgnih.gov |

| Phase Stability | Enhances the stability of tilted smectic phases | The specific steric and electronic effects of fluorine influence intermolecular interactions. cambridge.org |

| Viscosity | Generally leads to lower viscosity | The C-F bond's low polarizability reduces intermolecular forces, allowing molecules to move more freely. cambridge.orgnih.gov |

| Switching Speed | Enables faster switching times in displays | Lower viscosity directly contributes to a quicker response to an applied electric field. cambridge.org |

Role as a Building Block for Herbicides and Pesticides

This compound serves as a versatile chemical intermediate, or building block, for the synthesis of more complex molecules. biosynth.com While it is a precursor for certain pharmaceutical compounds, its structural motifs are also relevant in the agrochemical sector. google.comresearchgate.net Specifically, the core structure is related to intermediates used in the creation of quinolinecarboxylic acids. researchgate.net This class of compounds is notable for its application as highly selective herbicides. cambridge.orgchemimpex.com

Substituted quinolinecarboxylic acids, such as quinclorac (B55369) and quinmerac, represent a significant class of auxin-mimicking herbicides. cambridge.orgnih.govnih.gov These synthetic auxins disrupt the hormonal balance in susceptible plants, leading to phytotoxicity and death. cambridge.org For example, quinclorac is highly effective for the post-emergence control of problematic weeds, including barnyardgrass in rice crops and various broadleaf weeds in turfgrass. cambridge.orgnih.gov

The synthesis of these complex agrochemicals relies on the availability of precisely substituted precursors. Research has demonstrated the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid as a key intermediate for preparing 3-quinolinecarboxylic acid derivatives. researchgate.net The presence and position of the fluorine atoms in these building blocks are critical for the final herbicide's biological activity and selectivity. Therefore, this compound and its close analogues are foundational components for synthesizing active ingredients for the agrochemical industry. chemimpex.com The ability to construct the quinoline (B57606) ring system from such fluorinated benzoic acids is a key step in producing these effective crop protection agents.

Table 2: Examples of Quinolone Carboxylic Acid Herbicides

| Herbicide | Chemical Name | Typical Application |

| Quinclorac | 3,7-Dichloroquinoline-8-carboxylic acid | Control of weeds (e.g., barnyardgrass) in rice, grass, and turf. cambridge.orgnih.gov |

| Quinmerac | 7-Chloro-3-methylquinoline-8-carboxylic acid | Control of broad-leaved weeds in crops like cereals, oilseed rape, and sugar beet. nih.gov |

Analytical Methods for 2,4 Difluoro 3 Hydroxybenzoic Acid

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are powerful tools for separating 2,4-Difluoro-3-hydroxybenzoic acid from impurities and other components, allowing for precise quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode employed for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For instance, a study on the analysis of various hydroxybenzoic acids utilized a C18 column, a common reversed-phase stationary phase. longdom.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). ekb.egresearchgate.net The pH of the mobile phase can be adjusted to optimize the separation of acidic compounds like this compound. ekb.eg Detection is often achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. ekb.egresearchgate.net

A typical HPLC method for a related compound, 2,4,6-trifluorobenzoic acid, which can provide insights into the analysis of difluoro-hydroxybenzoic acid, used a Zorbax SB-Aq column with a gradient mixture of a buffer (0.1% triethylamine (B128534) solution) and a solvent mixture of acetonitrile, methanol, and water. ekb.eg The eluted compounds were monitored at 205 nm. ekb.eg

Table 1: Example HPLC Conditions for Analysis of Similar Benzoic Acid Derivatives

| Parameter | Condition |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg |

| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid ekb.eg |

| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) ekb.eg |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm ekb.eg |

| Injection Volume | 10 µL |

This table presents a hypothetical set of conditions based on methods for similar compounds and is for illustrative purposes only. Actual conditions for this compound may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the identification and quantification of this compound at low concentrations and in complex matrices.

Following separation by the LC system, the analyte is ionized and introduced into the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound. For this compound (C₇H₄F₂O₃), the predicted monoisotopic mass is 174.01285 Da. uni.lu

LC-MS methods often utilize electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. The detection can be performed in either positive or negative ion mode. For hydroxybenzoic acids, negative ion mode is often more sensitive. rrml.ro In a study of 2-hydroxybenzoic acid, the fragmentation pattern in negative mode showed a characteristic loss of CO₂ (44 amu). researchgate.net

A study on various hydroxybenzoic acids developed qualitative HPLC-ESI-MS/MS methods for their analysis. vu.edu.au The methods were successful in identifying several benzoic acid derivatives. vu.edu.au

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.02013 | 127.5 |

| [M+Na]⁺ | 197.00207 | 137.7 |

| [M-H]⁻ | 173.00557 | 127.0 |

| [M+NH₄]⁺ | 192.04667 | 146.9 |

| [M+K]⁺ | 212.97601 | 135.1 |

| [M+H-H₂O]⁺ | 157.01011 | 121.2 |

| [M+HCOO]⁻ | 219.01105 | 147.5 |

| [M+CH₃COO]⁻ | 233.02670 | 175.1 |

| [M+Na-2H]⁻ | 194.98752 | 131.4 |

| [M]⁺ | 174.01230 | 124.8 |

| [M]⁻ | 174.01340 | 124.8 |

| Data sourced from PubChemLite, predicted using CCSbase. uni.lu |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. UPLC methods can be particularly advantageous for the high-throughput analysis of this compound.

A sensitive UPLC method was used to identify fluorobenzoic acids in oil reservoir water, demonstrating the applicability of this technique for analyzing such compounds in environmental samples. ekb.eg While specific UPLC methods for this compound are not extensively detailed in the provided search results, the principles of method development would be similar to HPLC, but with adjustments to flow rate and gradient profiles to take advantage of the smaller particle size and shorter column lengths.

Spectroscopic Assays for Characterization and Analysis

In a study detailing the synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the structures of the synthesized compounds were confirmed using a combination of infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). semanticscholar.org These techniques are standard for the characterization of novel organic compounds.

Thin-layer chromatography (TLC) is another technique that can be used for the qualitative analysis and monitoring of reactions involving this compound. semanticscholar.orgnih.gov It is a simple and rapid method to assess the progress of a chemical reaction and the purity of the product. semanticscholar.orgsigmaaldrich.com

Environmental and Safety Considerations in Handling 2,4 Difluoro 3 Hydroxybenzoic Acid

Degradation and Persistence in Environmental Matrices

The environmental fate of 2,4-Difluoro-3-hydroxybenzoic acid is largely dictated by the presence of the carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry. This high bond strength generally contributes to the persistence of organofluorine compounds in the environment. numberanalytics.com While specific studies on this compound are limited, its environmental behavior can be inferred from data on analogous fluorinated and non-fluorinated aromatic compounds.

Hydrolysis: The hydrolysis of aromatic fluorides is generally not a significant degradation pathway under normal environmental conditions. The C-F bond is resistant to cleavage. For instance, studies on other fluorinated benzoic acids suggest that hydrolysis is a slow process. nih.gov The hydrolysis of esters to carboxylic acids is a known reaction, but the reverse process for the parent acid is not a primary degradation route. wikipedia.orgwikipedia.org

Biodegradation: The biodegradation of fluorinated aromatic compounds can be challenging for microorganisms. The presence of fluorine atoms can hinder enzymatic attack. purdue.edu However, some microbial strains have been shown to degrade fluorinated aromatics, often through pathways involving dioxygenase enzymes that can initiate ring cleavage. nih.gov For example, Pseudomonas species have been observed to degrade other fluorinated compounds. nih.gov The degradation of non-fluorinated benzoic acid and its hydroxylated derivatives often proceeds via ortho- or meta-cleavage pathways, but the fluorine substituents in this compound would likely influence the feasibility and rate of these pathways. nih.gov The biodegradation of related compounds like 2,4-D (2,4-Dichlorophenoxyacetic acid) is known to occur, primarily through microbial processes in soil and water, but the presence of fluorine instead of chlorine would alter the degradation kinetics. nih.gov

Inferred Degradation Pathway: Based on the degradation of similar compounds, a potential, albeit likely slow, biodegradation pathway for this compound could involve initial hydroxylation and subsequent ring cleavage. The initial attack would likely be hindered by the fluorine atoms. Defluorination is a critical and often rate-limiting step in the breakdown of such compounds. purdue.edu

Table 1: Environmental Fate Characteristics of Analogous Compounds

| Compound | Degradation Pathway | Half-life/Persistence | References |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Microbial degradation in soil and water. | Soil half-life: ~10 days (variable) | nih.gov |

| 4-Fluorobenzoic acid | Aerobic biotransformation from 4-fluorocinnamic acid has been observed. | Data on persistence is limited, but the C-F bond suggests stability. | wikipedia.org |

| Perfluorinated Carboxylic Acids (PFCAs) | Highly persistent, resistant to biodegradation. | Long environmental half-lives. | nih.govwikipedia.org |

Photodegradation can be a more significant pathway for the breakdown of fluorinated aromatic compounds in the environment. researchgate.net Ultraviolet (UV) radiation, particularly in the presence of photosensitizers, can lead to the cleavage of the C-F bond. nih.gov Studies on perfluorinated carboxylic acids (PFCAs) have shown that they can be degraded by vacuum ultraviolet (VUV) light, leading to decarboxylation and the formation of shorter-chain PFCAs and fluoride (B91410) ions. nih.gov The hydroxyl group on the aromatic ring of this compound may also influence its photochemical properties.

Table 2: Photodegradation Data for Analogous Compounds

| Compound | Conditions | Outcome | References |

| Perfluorooctanoic acid (PFOA) | VUV (185 nm) irradiation | Significant degradation and defluorination. | nih.gov |

| Perfluorooctanoic acid (PFOA) | UV (254 nm) with periodate | Enhanced decomposition and defluorination. | nih.gov |

| Fluorinated Pharmaceuticals | Simulated sunlight | Photolysis leads to the formation of various fluorinated intermediates and fluoride. | alfa-chemistry.com |

Safe Handling and Disposal Procedures in Laboratory and Industrial Settings

The safe handling and disposal of this compound are paramount to protect workers and the environment. The procedures outlined below are based on best practices for handling similar fluorinated carboxylic acids and should be implemented in both laboratory and industrial settings. fishersci.iewisc.edunj.gov

Laboratory Settings:

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield should always be worn. fishersci.ie

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed frequently. fishersci.ie

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact. fishersci.ie

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood. nj.gov

Handling:

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. wisc.edu

Avoid creating dust.

Wash hands thoroughly after handling.

Ensure an eyewash station and safety shower are readily accessible. wisc.edu

Storage:

Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. fishersci.ie

Keep away from incompatible materials such as strong oxidizing agents, bases, and metals. wisc.edu

Spill Response:

In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

For large spills, evacuate the area and contact emergency personnel.

Disposal:

Dispose of waste in accordance with all applicable federal, state, and local regulations. purdue.edu

Waste should be collected in labeled "HAZARDOUS WASTE" containers. purdue.edu

Chemical waste management companies can be contracted for the disposal of the material, often through high-temperature incineration. numberanalytics.comunodc.org

Industrial Settings:

In an industrial context, the principles of safe handling are similar but are applied on a larger scale, necessitating more robust engineering controls and administrative procedures.

Engineering Controls:

Use of closed systems or local exhaust ventilation to control exposure at the source. nj.gov

Automated handling processes to minimize direct worker contact.

Industrial Hygiene:

Regular air monitoring to ensure exposure levels remain below established limits.

Provision of separate clean and contaminated lockers for personal and work clothing to prevent "take-home" exposure. nj.gov

Waste Treatment:

Large quantities of waste containing this compound should be treated as hazardous waste.

High-temperature incineration in a permitted hazardous waste incinerator is a common disposal method for organofluorine compounds, as it can break the strong C-F bonds. numberanalytics.comacs.org

Wastewater containing this compound should be collected and treated. Methods like adsorption onto activated carbon or advanced oxidation processes may be employed. numberanalytics.comyoutube.com

Table 3: Summary of Safe Handling and Disposal Procedures

| Aspect | Laboratory Procedure | Industrial Procedure |

| PPE | Goggles/face shield, chemical-resistant gloves, lab coat, respirator (if needed). | Full PPE as per site assessment, including respiratory protection where ventilation is insufficient. |

| Handling | Use in a fume hood, avoid dust, practice good personal hygiene. | Use of closed systems, local exhaust ventilation, and automated processes. |

| Storage | Tightly sealed, labeled containers in a cool, dry, ventilated area, away from incompatibles. | Designated, controlled-access storage areas with appropriate environmental controls. |

| Spills | Small spills: sweep carefully. Large spills: evacuate and call for emergency response. | Follow established site-specific spill response protocols, which may involve specialized teams. |

| Disposal | Collect in labeled hazardous waste containers for professional disposal. | Segregated waste streams for specialized treatment, typically high-temperature incineration. |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,4-difluoro-3-hydroxybenzoic acid, and what reaction conditions are typically employed?

- Methodology : The compound is synthesized via alkylation of 3-bromobenzyl bromide with this compound in the presence of sodium iodide and potassium carbonate, followed by conversion to a benzamide intermediate using thionyl chloride and ammonium carbonate. Coupling with boronic acids (via Suzuki-Miyaura reactions) yields final derivatives in 73–89% yields .

- Key Reagents : Sodium iodide (NaI), potassium carbonate (K₂CO₃), thionyl chloride (SOCl₂), and boronic acids.

- Conditions : Alkylation at room temperature or mild heating; coupling reactions often require palladium catalysts and inert atmospheres.

Q. How is this compound purified and characterized in academic research?

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether systems) or preparative HPLC with acetic acid-methanol-water eluents .

- Characterization :

- NMR : H and F NMR to confirm fluorine positions and hydroxyl group.

- HPLC : Purity assessment using C18 columns with UV detection.

- Mass Spectrometry : High-resolution MS for molecular weight confirmation .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for higher yields or selectivity?

- Methodology :

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) or ligand-free systems to reduce side reactions.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance boronic acid reactivity.

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of acid-sensitive intermediates .

- Data Analysis : Compare yields and by-product profiles using LC-MS to identify optimal conditions.

Q. How do researchers resolve contradictions in reported biological activities or synthetic yields of derivatives?

- Case Study : Discrepancies in COX enzyme inhibition (anti-inflammatory activity) may arise from fluorine substitution patterns.

- Approach : Perform comparative assays with positional isomers (e.g., 3,5-difluoro vs. 2,4-difluoro derivatives) to isolate electronic/steric effects .

- Statistical Tools : Multivariate analysis (e.g., PCA) to correlate reaction parameters (temperature, catalyst loading) with yield variability .

Q. What computational tools are effective for retrosynthetic planning of this compound derivatives?

- AI Models : Template-based algorithms (e.g., Reaxys, Pistachio) predict feasible routes by cross-referencing fluorination and coupling reactions in existing databases .

- Density Functional Theory (DFT) : Simulate transition states to evaluate fluorination feasibility under varying conditions (e.g., Selectfluor vs. NFSI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.